molecular formula C14H11NO4S B1475194 (5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid CAS No. 1858251-60-1

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

Cat. No.: B1475194
CAS No.: 1858251-60-1
M. Wt: 289.31 g/mol
InChI Key: YWORUOBYCQVHOL-UHFFFAOYSA-N
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Description

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid is a useful research compound. Its molecular formula is C14H11NO4S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique dibenzo[c,e][1,2]thiazine core with multiple functional groups that contribute to its biological properties. The presence of the dioxido and acetic acid moieties enhances its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. For example, it may target carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Type Target/Pathway Effect Reference
Enzyme InhibitionCarbonic AnhydrasesKi values ranging from 7.7 nM to 250 nM
AntimicrobialBacterial and Fungal StrainsInhibition of growth
Anti-inflammatoryInflammatory PathwaysReduction in inflammatory markersOngoing Research

Case Study 1: Carbonic Anhydrase Inhibition

A series of derivatives based on the compound were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms. Notably, one derivative demonstrated a Ki value of 7.7 nM against hCA II, indicating potent inhibition compared to standard inhibitors like acetazolamide .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antifungal activity against Candida albicans and Trichophyton mentagrophytes. Minimum inhibitory concentrations (MICs) were reported below 2 µg/mL for several compounds .

Properties

IUPAC Name

2-(5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)20(15,18)19/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWORUOBYCQVHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203993
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858251-60-1
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Reactant of Route 2
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Reactant of Route 3
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Reactant of Route 4
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Reactant of Route 5
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Reactant of Route 6
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.